molecular formula C24H25N3O4 B8594377 1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-octyl- CAS No. 35170-70-8

1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-octyl-

Cat. No.: B8594377
CAS No.: 35170-70-8
M. Wt: 419.5 g/mol
InChI Key: PIMCCBPBDJBTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-octyl- is a useful research compound. Its molecular formula is C24H25N3O4 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-octyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-octyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

35170-70-8

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

4,11-diamino-2-octylnaphtho[2,3-f]isoindole-1,3,5,10-tetrone

InChI

InChI=1S/C24H25N3O4/c1-2-3-4-5-6-9-12-27-23(30)17-18(24(27)31)20(26)16-15(19(17)25)21(28)13-10-7-8-11-14(13)22(16)29/h7-8,10-11H,2-6,9,12,25-26H2,1H3

InChI Key

PIMCCBPBDJBTCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(B-Cyan-4) Synthesis of 4,11-diamino-2-n-octyl-1H-naphth[2,3-f] isoindole-1,3,5,10(2H)-tetrone cyan dye. To 120 grams of 15 percent oleum (fuming sulfuric acid having 15 percent sulfur trioxide), 10.0 grams of 1,4-diamino anthraquinone-2,3-dinitrile were added at 30° C. and the mixture stirred for two hours. This reaction mixture was poured into 1,000 grams of ice water and the precipitates were filtered. The wet precipitates were added to 400 grams of cooled water and dissolved by the addition of sodium hydroxide, followed by adjusting pH to 12.5. The temperature was now raised to 100° C. and maintained for two hours. After that period, 20 grams of 50 percent sulfuric acid were added to the mixture and heating was continued for another one hour. The precipitate of 1,4-diamino anthraquinone-2,3-dicarboxylic acid anhydride thus obtained was collected by filtration, washed with water and dried. 3.2 Grams of 1,4-diamino anthraquinone-2,3-dicarboxylic acid anhydride (0.01 mole), 3.2 grams (0.025 mole) of n-octyl amine, and 50 milliliters of methanol were added to a 100 milliliter round-bottom flask equipped with a condenser and the contents refluxed for a period of 24 hours. The reaction mixture was cooled, filtered and washed twice with methanol (100 milliliters each time). The reaction product was dried in air to obtain 4,11-diamino-2-n-octyl-1H-naphth[2,3-f] isoindole-1,3,5,10(2H)-tetrone cyan dye.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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